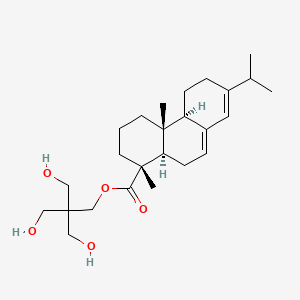

Pentaerythritol abietate

CAS No.: 890028-17-8

Cat. No.: VC17138118

Molecular Formula: C25H40O5

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890028-17-8 |

|---|---|

| Molecular Formula | C25H40O5 |

| Molecular Weight | 420.6 g/mol |

| IUPAC Name | [3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

| Standard InChI | InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21+,23+,24+/m0/s1 |

| Standard InChI Key | DUTZBUOZKIIFTG-XWVZOOPGSA-N |

| Isomeric SMILES | CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(CO)(CO)CO)C |

| Canonical SMILES | CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |

Introduction

Chemical Identity and Structural Characteristics

Pentaerythritol abietate (CAS 890028-17-8) is synthesized through the esterification of pentaerythritol (C(CH₂OH)₄) and abietic acid, a diterpenoid resin acid predominantly extracted from pine rosin. The compound’s structure combines the tetrahedral geometry of pentaerythritol with the rigid, fused-ring system of abietic acid, resulting in a hybrid molecule with enhanced thermal stability and solubility in nonpolar solvents .

Molecular Architecture

The esterification reaction typically yields a mixture of mono-, di-, tri-, and tetra-substituted esters, depending on reaction conditions. The tetra-ester form predominates in industrial preparations due to its superior compatibility with polymers and resins. The presence of multiple ester linkages contributes to the compound’s low volatility and resistance to hydrolysis, making it suitable for long-term applications .

Physicochemical Properties

-

Molecular Weight: ~700–800 g/mol (varies with degree of esterification)

-

Melting Point: 80–100°C (dependent on purity and substitution pattern)

-

Solubility: Miscible with toluene, xylene, and ketones; insoluble in water .

Synthesis Methodologies

Advanced Calcium Hydroxide-Mediated Process

A patented method (SE542625C2) enhances di-pentaerythritol abietate yield by employing calcium hydroxide and a formose inhibitor . Key steps include:

-

Reactor Initialization: Formaldehyde, water, and tungstic acid (formose inhibitor) are heated to 30°C.

-

Continuous Dosing: Acetaldehyde, calcium hydroxide, and formaldehyde are added over 50 minutes while ramping temperature to 48°C.

-

Post-Reaction Neutralization: The mixture is neutralized with formic acid, followed by impurity removal via flocculation and ion exchange .

Table 1: Comparison of Synthesis Methods

| Parameter | Conventional Method | Calcium Hydroxide Method |

|---|---|---|

| Catalyst | Sulfuric acid | Calcium hydroxide |

| Yield (Di-Penta) | <2% | 4–8% |

| By-Product | Sodium formate | Calcium formate |

| Reaction Time | 4–6 hours | 80–120 minutes |

This innovation addresses limitations in di-pentaerythritol isolation, critical for high-performance coatings requiring six hydroxyl groups for cross-linking .

Industrial Applications

Coatings and Adhesives

Pentaerythritol abietate’s rigid backbone and ester functionality make it ideal for alkyd resins used in low-VOC paints. Its incorporation improves film hardness and drying rates, complying with stringent environmental regulations .

Plasticizers and Stabilizers

In polymer formulations, the compound acts as a secondary plasticizer, enhancing flexibility without compromising thermal stability. It is particularly effective in PVC applications, where it reduces migration issues compared to phthalate alternatives .

Specialty Chemicals

Recent studies highlight its role in flame retardants and synthetic lubricants, leveraging its high oxidative stability and compatibility with additive packages .

Analytical Characterization

Gas Chromatography/Mass Spectrometry (GC/MS)

A validated GC/MS protocol enables simultaneous quantification of free abietic acid and its metal soaps (e.g., lead abietate). Derivatization with hexamethyldisilazane (HMDS) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) distinguishes between esterified and free acid forms, with detection limits of 0.1–0.3 µg/g .

Nuclear Magnetic Resonance (NMR)

¹³C NMR spectra reveal distinct signals for pentaerythritol’s methylene carbons (δ 40–45 ppm) and abietic acid’s aromatic protons (δ 120–130 ppm), confirming ester bond formation .

Comparative Analysis with Related Esters

Table 2: Pentaerythritol Esters and Their Applications

| Ester | Functional Groups | Primary Application |

|---|---|---|

| Pentaerythritol tetranitrate | Nitro | Explosives, vasodilators |

| Pentaerythritol triacetate | Acetyl | Plasticizers, adhesives |

| Pentaerythritol abietate | Abietyl | Coatings, flame retardants |

| Pentaerythrityl rosinate | Rosin | Tackifiers, printing inks |

Pentaerythritol abietate distinguishes itself through its balance of rigidity and solubility, outperforming rosinate derivatives in high-temperature applications .

Challenges and Future Directions

Scalability of Calcium-Based Synthesis

While the calcium hydroxide method improves di-penta yield, scaling requires addressing calcium formate by-product management. Innovations in continuous-flow reactors may enhance cost-effectiveness .

Environmental and Health Considerations

Despite its low toxicity, lifecycle assessments are needed to evaluate environmental persistence, particularly in water systems where hydrolysis rates remain undocumented .

Emerging Applications

Research into bio-based composites and 3D printing materials could exploit pentaerythritol abietate’s thermal stability, opening avenues in sustainable manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume